molecular formula C17H20ClN3O4 B6571842 8-[2-(4-chlorophenoxy)acetyl]-3-ethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione CAS No. 1021261-66-4

8-[2-(4-chlorophenoxy)acetyl]-3-ethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione

Cat. No.: B6571842
CAS No.: 1021261-66-4
M. Wt: 365.8 g/mol
InChI Key: KKQKIQTYIZZINH-UHFFFAOYSA-N
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Description

8-[2-(4-chlorophenoxy)acetyl]-3-ethyl-1,3,8-triazaspiro[45]decane-2,4-dione is a synthetic compound that belongs to the class of spiro compounds These compounds are characterized by a unique spirocyclic structure, which imparts distinct chemical and biological properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-[2-(4-chlorophenoxy)acetyl]-3-ethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the spirocyclic core: This step involves the cyclization of a suitable precursor to form the spirocyclic structure.

    Introduction of the chlorophenoxy group: This is achieved through a nucleophilic substitution reaction, where a chlorophenoxy group is introduced into the molecule.

    Acetylation: The final step involves the acetylation of the intermediate compound to yield the target molecule.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

8-[2-(4-chlorophenoxy)acetyl]-3-ethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield reduced forms of the compound.

    Substitution: Nucleophilic and electrophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like halogens, alkylating agents, and acylating agents are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups, leading to a diverse array of derivatives.

Scientific Research Applications

8-[2-(4-chlorophenoxy)acetyl]-3-ethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent, particularly in the development of drugs targeting specific biological pathways.

    Biology: It is used in research to understand its effects on biological systems, including its interaction with proteins and enzymes.

    Materials Science: The unique spirocyclic structure makes it a candidate for the development of novel materials with specific properties.

    Industry: The compound’s chemical properties make it useful in various industrial applications, such as the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of 8-[2-(4-chlorophenoxy)acetyl]-3-ethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione involves its interaction with specific molecular targets. These targets can include enzymes, receptors, and other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.

Comparison with Similar Compounds

Similar Compounds

    8-benzoyl-3-benzyl-1,3,8-triazaspiro[4.5]decane-2,4-dione: This compound shares a similar spirocyclic structure but differs in the substituents attached to the core.

    Spirotetramat: Another spirocyclic compound with applications in agriculture as an insecticide.

Uniqueness

The uniqueness of 8-[2-(4-chlorophenoxy)acetyl]-3-ethyl-1,3,8-triazaspiro[45]decane-2,4-dione lies in its specific substituents, which confer distinct chemical and biological properties

Properties

IUPAC Name

8-[2-(4-chlorophenoxy)acetyl]-3-ethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20ClN3O4/c1-2-21-15(23)17(19-16(21)24)7-9-20(10-8-17)14(22)11-25-13-5-3-12(18)4-6-13/h3-6H,2,7-11H2,1H3,(H,19,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKQKIQTYIZZINH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=O)C2(CCN(CC2)C(=O)COC3=CC=C(C=C3)Cl)NC1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20ClN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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